2-Coumaranone: A Technical Guide to Chemical Properties and Structure Elucidation
2-Coumaranone: A Technical Guide to Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical elucidation of 2-coumaranone (also known as 2(3H)-benzofuranone). As a versatile bicyclic heteroaromatic compound, 2-coumaranone serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structural and reactive characteristics, particularly in the field of chemiluminescence, make it a subject of ongoing research and development.
Core Chemical and Physical Properties
2-Coumaranone is a bicyclic compound featuring a benzene (B151609) ring fused to a five-membered γ-butyrolactone ring.[1] Structurally, it is the lactone of (2-hydroxyphenyl)acetic acid.[1] Pure 2-coumaranone presents as an off-white to pale yellow crystalline solid with a distinct aromatic odor.[1][2] Upon distillation, it forms clear, colorless crystals.[1] It is soluble in hot water, diethyl ether, and acetonitrile.[1]
The lactone ring is susceptible to hydrolysis, occurring slowly in hot water and rapidly in alkaline conditions to yield 2-hydroxyphenylacetic acid or its corresponding salt.[1] This reactivity is fundamental to its role as a synthetic intermediate.
Table 1: Physicochemical Properties of 2-Coumaranone
| Property | Value | Source(s) |
| IUPAC Name | 1-Benzofuran-2(3H)-one | [1] |
| CAS Number | 553-86-6 | [1] |
| Molecular Formula | C₈H₆O₂ | [1] |
| Molecular Weight | 134.13 g/mol | [2][3] |
| Melting Point | 49–51 °C | [1][4][5] |
| Boiling Point | 248–250 °C | [4][5] |
| Appearance | White to yellow crystalline powder | [1][2] |
| InChI Key | ACZGCWSMSTYWDQ-UHFFFAOYSA-N | [3][6] |
| SMILES | C1C2=CC=CC=C2OC1=O | [1] |
Structure Elucidation and Spectroscopic Analysis
The definitive structure of 2-coumaranone is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from connectivity to functional groups.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern of 2-coumaranone. The molecular ion peak [M]⁺ is observed at m/z = 134, confirming the molecular formula C₈H₆O₂.
A standard GC-MS protocol for analyzing a semi-volatile compound like 2-coumaranone is outlined below.
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Sample Preparation: Dissolve approximately 1 mg of 2-coumaranone in 1 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: Use a non-polar capillary column, such as a ZB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness).[7]
-
Injection: Inject 1 µL of the sample solution in splitless mode. Set the injector temperature to 250°C.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program:
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the peak corresponding to 2-coumaranone based on its retention time. Analyze the resulting mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is instrumental in determining the proton environment of the molecule, confirming the presence of the aromatic ring and the methylene (B1212753) group of the lactone.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |
| ~7.30 - 7.10 | Multiplet | 4H | Aromatic Protons (H-4, H-5, H-6, H-7) | [6][8] |
| ~3.65 | Singlet | 2H | Methylene Protons (H-3) | [6][8] |
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Sample Preparation: Dissolve 5-10 mg of 2-coumaranone in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg).
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections.
-
Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to assign protons to the molecular structure.
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in 2-coumaranone, most notably the characteristic carbonyl stretch of the lactone.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source(s) |
| ~1820-1800 | Strong | C=O stretch (γ-lactone) | [3][9] |
| ~1615, 1490 | Medium-Strong | C=C stretch (aromatic ring) | [3] |
| ~1290 | Strong | C-O stretch (ester) | [3] |
| ~3050 | Weak | C-H stretch (aromatic) | [3] |
| ~2900 | Weak | C-H stretch (aliphatic CH₂) | [3] |
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Sample Preparation (ATR Method): Place a small amount of the solid 2-coumaranone powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Perform a background scan with the clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Collect the sample spectrum.
-
Spectral Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.[10]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups and vibrational modes within the molecule.
Synthetic and Application Pathways
2-Coumaranone is a valuable synthetic intermediate. It is a key precursor for the fungicide azoxystrobin (B1666510) and the antiarrhythmic drug dronedarone.[1] Furthermore, its derivatives are a significant class of chemiluminescent compounds, finding applications in bioanalytical assays.[11][12] The mechanism often involves a base-induced reaction with oxygen to form a high-energy 1,2-dioxetanone intermediate, which then decomposes to emit light.[11]
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows related to 2-coumaranone.
References
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mse.washington.edu [mse.washington.edu]
- 6. 2-COUMARANONE(553-86-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Coumaranone [webbook.nist.gov]
- 8. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. rtilab.com [rtilab.com]
- 11. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
